molecular formula C20H22N4O4 B603828 N,N'-bis[(2-hydroxyphenyl)methylideneamino]hexanediamide CAS No. 5287-26-3

N,N'-bis[(2-hydroxyphenyl)methylideneamino]hexanediamide

Katalognummer: B603828
CAS-Nummer: 5287-26-3
Molekulargewicht: 382.4g/mol
InChI-Schlüssel: JLZRXDKIRXEOIZ-JFMUQQRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyphenyl groups attached to a hexanedihydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide can be synthesized through a condensation reaction between hexanedihydrazide and 2-hydroxybenzaldehyde. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.

    Reduction: The imine groups can be reduced to form amine derivatives.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer formulations.

Wirkmechanismus

The mechanism of action of N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with target molecules, while the imine groups can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’1,N’6-bis[(2-methoxyphenyl)methylidene]hexanedihydrazide
  • N’1,N’6-bis[(4-hydroxyphenyl)methylidene]hexanedihydrazide
  • N’1,N’6-bis[(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide

Uniqueness

N’1,N’6-bis[(2-hydroxyphenyl)methylidene]hexanedihydrazide is unique due to its specific arrangement of hydroxyphenyl groups and hexanedihydrazide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

5287-26-3

Molekularformel

C20H22N4O4

Molekulargewicht

382.4g/mol

IUPAC-Name

N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C20H22N4O4/c25-17-9-3-1-7-15(17)13-21-23-19(27)11-5-6-12-20(28)24-22-14-16-8-2-4-10-18(16)26/h1-4,7-10,13-14,25-26H,5-6,11-12H2,(H,23,27)(H,24,28)/b21-13+,22-14+

InChI-Schlüssel

JLZRXDKIRXEOIZ-JFMUQQRKSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CC=C2O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.